molecular formula C16H15ClIN3S B2795822 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-06-9

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2795822
CAS No.: 1049785-06-9
M. Wt: 443.73
InChI Key: DWAQRWBQZAYAKK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a useful research compound. Its molecular formula is C16H15ClIN3S and its molecular weight is 443.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies aiming at synthesizing structurally diverse libraries through various chemical reactions, including alkylation and ring closure reactions. These processes yield a wide range of compounds with potential biological activities (Roman, 2013).
  • Another aspect of research focuses on the efficient synthesis of related compounds, such as COX-2 inhibitors, which involve novel indole formations and demonstrate the compound's versatility in drug synthesis (Caron et al., 2003).

Biological Activities

  • Certain derivatives of the compound have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhatt et al., 2015).
  • Additionally, the synthesis and characterization of biologically active derivatives, such as tubulin inhibitors, highlight the compound's potential in cancer research and therapy. The structural elucidation and optimization of these derivatives are crucial for preclinical development (Knaack et al., 2001).

Chemical Properties and Applications

  • Research also delves into the formation of metal complexes derived from dithiocarbamate ligands, where the compound plays a role in generating new ligands with sulfur donor atoms. These complexes have been examined for their antimicrobial activity, showcasing the compound's utility in creating substances with potential therapeutic applications (Al-Obaidy et al., 2020).

Mechanism of Action

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQRWBQZAYAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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